molecular formula C11H7ClF3N3OS2 B2453939 2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 339013-81-9

2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Katalognummer: B2453939
CAS-Nummer: 339013-81-9
Molekulargewicht: 353.76
InChI-Schlüssel: CBHGBDRCXZQNJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C11H7ClF3N3OS2 and its molecular weight is 353.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide , known by its CAS number 339013-81-9, is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₁H₇ClF₃N₃OS₂
Molecular Weight353.76 g/mol
CAS Number339013-81-9
Boiling PointNot specified

The compound features a trifluoromethyl group and a 4-chlorophenyl moiety attached to a thiadiazole ring, which is known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of thiadiazole derivatives against various cancer cell lines. The compound has been tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells.

In Vitro Cytotoxicity Studies

In vitro assays have demonstrated that This compound exhibits significant cytotoxicity. The median inhibitory concentration (IC₅₀) values indicate its effectiveness:

Cell LineIC₅₀ (µg/mL)
MCF-70.28
HepG29.6

These results suggest that the compound induces apoptotic cell death , which is crucial for its anticancer activity .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : It has been observed that the compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Inhibition of Key Proteins : The activity against certain proteins involved in cancer progression has been noted, including matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA), which are critical for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural components. Variations in the substituents on the thiadiazole ring and the acetamide linker can enhance or diminish their cytotoxic effects:

  • Aryl Substituents : The presence of halogenated aryl groups has been shown to enhance cytotoxicity due to increased lipophilicity and interaction with cellular targets.
  • Linker Modifications : Alterations in the acetamide linker can affect the compound's ability to penetrate cell membranes and interact with target proteins .

Case Studies

Several studies have reported on similar compounds with promising anticancer activities:

  • Compound 4i : A derivative that exhibited an IC₅₀ value of 2.32 µg/mL against MCF-7 cells, demonstrating enhanced activity through structural modifications .
  • Thiadiazole Derivatives Review : A comprehensive review indicated that various derivatives showed significant antitumor activities across multiple cancer types, emphasizing the importance of substituent positioning on the thiadiazole scaffold .

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3OS2/c12-6-1-3-7(4-2-6)20-5-8(19)16-10-18-17-9(21-10)11(13,14)15/h1-4H,5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHGBDRCXZQNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=NN=C(S2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.